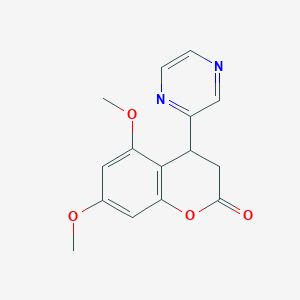

5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C15H14N2O4 |

|---|---|

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

5,7-dimethoxy-4-pyrazin-2-yl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C15H14N2O4/c1-19-9-5-12(20-2)15-10(11-8-16-3-4-17-11)7-14(18)21-13(15)6-9/h3-6,8,10H,7H2,1-2H3 |

InChI-Schlüssel |

HCUNOEBEHRYXIW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C(CC(=O)O2)C3=NC=CN=C3)C(=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann reaction remains a cornerstone for coumarin synthesis. For 5,7-dimethoxy derivatives, resorcinol derivatives (e.g., 3,5-dimethoxyphenol) are condensed with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example:

Knoevenagel Condensation

This method is preferred for introducing electron-withdrawing groups. A 5,7-dimethoxysalicylaldehyde is condensed with malonic acid derivatives (e.g., diethyl malonate) in the presence of piperidine or meglumine. For instance:

-

Procedure : 5,7-Dimethoxysalicylaldehyde + diethyl malonate → 5,7-Dimethoxycoumarin-3-carboxylic acid, followed by decarboxylation to yield the unsubstituted coumarin core.

Alternative Multi-Component Approaches

One-Pot Coumarin-Pyrazine Assembly

A streamlined method involves in-situ formation of both coumarin and pyrazine rings:

Vilsmeier-Haack Formylation

Pyrazine rings are introduced via formylation followed by cyclocondensation:

-

Formylation : 5,7-Dimethoxy-4-methylcoumarin → 4-Chloromethyl intermediate using POCl/DMF.

-

Cyclization : Reaction with pyrazin-2-amine in AcOH to form the pyrazine-coupled product.

Optimization and Challenges

Catalyst Selection

-

Pd vs. Cu : Pd catalysts (e.g., Pd(OAc)) offer higher yields in Suzuki coupling but are cost-prohibitive. Cu systems (e.g., CuI/1,10-phenanthroline) are cheaper but slower.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while DME/HO mixtures improve Suzuki reactivity.

Functional Group Compatibility

-

Methoxy Groups : Electron-donating methoxy groups deactivate position 4, necessitating harsh halogenation conditions (e.g., Br/FeCl).

-

Pyrazine Stability : Pyrazine rings are susceptible to oxidation under acidic conditions, requiring inert atmospheres during coupling.

Characterization and Validation

Spectral Data

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Der Chromanonring kann zu Chromanol-Derivaten reduziert werden.

Substitution: Die Pyrazinylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Chinon-Derivaten.

Reduktion: Bildung von Chromanol-Derivaten.

Substitution: Bildung von substituierten Pyrazinyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle eingesetzt.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkungsmechanismus von 5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-on beinhaltet:

Molekulare Zielstrukturen: Es kann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren.

Signalwege: Es kann Signalwege modulieren, die an Zellproliferation, Apoptose und Entzündung beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues within the Chromanone/Coumarin Family

a. 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one This analogue replaces the pyrazine ring with a 6-methoxypyridine group. For instance, pyrazine’s ability to act as a hydrogen-bond acceptor may be diminished in the pyridine analogue, impacting interactions with kinase ATP-binding pockets .

b. 5,7-Dihydroxy-4-methylcoumarin A coumarin derivative with hydroxyl groups instead of methoxy groups. Hydroxy groups increase polarity and solubility in aqueous media but reduce metabolic stability compared to methoxy substituents. This compound’s bioactivity (e.g., antioxidant or anti-inflammatory effects) may differ significantly due to its redox-active phenolic structure .

c. 5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone Though a quinolinone rather than a chromanone, this compound shares similarities in substitution patterns. The 4-methoxyphenyl group provides a planar aromatic system, contrasting with the pyrazine’s heteroaromatic nature. Such differences may influence pharmacokinetics; for example, the phenyl group could enhance lipophilicity, whereas pyrazine may improve water solubility via hydrogen bonding .

Heterocyclic Analogues in Medicinal Chemistry

a. 4-Anilinoquinazoline Derivatives (e.g., PD153035, Gefitinib) These kinase inhibitors feature a quinazoline core with anilino substituents. While structurally distinct from chromanones, they share functional similarities:

- PD153035: A reversible EGFR inhibitor with a 6,7-dimethoxyquinazoline core. The methoxy groups enhance binding to hydrophobic kinase pockets, analogous to the 5,7-dimethoxy groups in the target chromanone. However, the quinazoline core’s flat geometry allows stronger π-π stacking compared to the non-planar chromanone .

- Gefitinib: Contains a 4-anilinoquinazoline scaffold with a morpholinoethoxy side chain.

b. Pyrazine-Containing Thiazoles (e.g., N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine) These compounds demonstrate how pyrazine moieties participate in hydrogen-bond networks. In the target chromanone, the pyrazine may similarly form N–H⋯O or N–H⋯N interactions, as seen in thiazole derivatives where pyrazine protons engage in intermolecular bonding .

Key Findings

- Substituent Effects : Methoxy groups enhance metabolic stability compared to hydroxylated analogues but reduce aqueous solubility. The pyrazine ring’s electron-withdrawing nature may improve binding to targets like kinases, as seen in pyrazine-containing thiazoles .

- However, the chromanone core’s non-planarity might reduce affinity compared to planar quinazolines .

- Synthetic Accessibility : Pyrazine incorporation is achievable via trifluoromethanesulfonate intermediates (as in ), though yields may vary compared to pyridine or phenyl analogues .

Biologische Aktivität

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the compound's biological effects, including its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.24 g/mol

The compound features a chroman backbone with methoxy groups at positions 5 and 7 and a pyrazine substituent at position 4. This unique structure is believed to contribute to its diverse biological activities.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

Research Findings :

A study indicated that the compound exhibited significant radical scavenging activity, with an IC50 value indicating effective inhibition of DPPH radicals. The results are summarized in Table 1 below:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 65.3 ± 3.1 | 25.6 ± 1.5 |

| Trolox | 11.89 | - |

The IC50 value of 25.6 µM suggests that the compound is a potent antioxidant compared to Trolox, a standard antioxidant reference.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in drug development.

In vitro Studies :

In cell line studies, this compound demonstrated the ability to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Table 2: Cytokine Inhibition by the Compound

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in these pathways, such as aldose reductase (ALR2), which is implicated in diabetic complications.

Case Studies

-

Lipid Accumulation Study :

A study conducted on hepatocyte cells revealed that treatment with the compound significantly reduced lipid droplet formation induced by oleic acid. The IC50 for lipid accumulation was reported as 32.2 ± 2.1 μM without cytotoxic effects at higher concentrations (>100 μM). -

Neuroprotective Potential :

Preliminary studies have suggested that the compound may also exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission. This property indicates potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H and C NMR can resolve methoxy groups (δ 3.8–4.0 ppm for OCH) and the pyrazine aromatic protons (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] at m/z 317.1004). For crystallinity assessment, X-ray diffraction using SHELXL provides absolute configuration and intermolecular interactions. Complementary techniques like IR and HPLC purity analysis (>98%) are recommended for cross-validation.

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common approach involves Pechmann condensation:

React resorcinol derivative with β-ketoester under acidic conditions (e.g., conc. HSO) to form the chroman-2-one core .

Regioselective methoxylation at C5 and C7 using methyl iodide/KCO in DMF.

Suzuki-Miyaura coupling with pyrazin-2-ylboronic acid under Pd(PPh) catalysis .

Microwave-assisted synthesis (100–120°C, 30 min) improves yield and reduces side products compared to traditional thermal methods .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound be resolved?

- Methodological Answer : Contradictions in splitting patterns may arise from dynamic effects (e.g., rotational barriers in the pyrazine ring). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, cooling to 233 K may resolve broadening caused by hindered rotation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict coupling constants, aiding in signal assignment .

Q. What strategies optimize regioselective methoxylation at C5 and C7 positions?

- Methodological Answer : Protecting group strategies are essential. For example:

Temporarily protect the C4 hydroxyl with tert-butyldimethylsilyl (TBDMS) chloride.

Methoxylate C5 and C7 using NaH/CHI in THF.

Deprotect with tetrabutylammonium fluoride (TBAF).

Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures stepwise completion. Alternative regioselectivity may arise from steric effects; computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. How does the pyrazine moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer : The pyrazine ring introduces electron-deficient character, enhancing electrophilic substitution at the chromanone’s C3 position. Cyclic voltammetry (CV) reveals redox activity (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl). Time-Dependent DFT (TD-DFT) simulations correlate UV-Vis absorption bands (e.g., λ ~320 nm) with π→π transitions. Substituent effects can be quantified via Hammett σ constants .

Q. What methodological frameworks address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., IC variability) require rigorous statistical analysis:

Normalize data using Z-scores to account for assay variability.

Apply multivariate regression to identify confounding factors (e.g., solvent polarity, cell line differences).

Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Meta-analyses of published datasets, guided by PRISMA guidelines, improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.